molecular formula C21H15FN2O3S B11984867 Ethyl 7-(4-fluorobenzoyl)-3-(thiophen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302913-71-9

Ethyl 7-(4-fluorobenzoyl)-3-(thiophen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11984867
CAS No.: 302913-71-9
M. Wt: 394.4 g/mol
InChI Key: LNBMMGGPLBCMPY-UHFFFAOYSA-N
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Description

Ethyl 7-(4-fluorobenzoyl)-3-(thiophen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzoyl group, a thiophenyl group, and a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-fluorobenzoyl)-3-(thiophen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyrimidine core, followed by the introduction of the fluorobenzoyl and thiophenyl groups. Common reagents used in these reactions include ethyl esters, fluorobenzoyl chlorides, and thiophenyl derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-fluorobenzoyl)-3-(thiophen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorobenzoyl and thiophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 7-(4-fluorobenzoyl)-3-(thiophen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-fluorobenzoyl)-3-(thiophen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Ethyl 7-(4-fluorobenzoyl)-3-(thiophen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 7-(4-chlorobenzoyl)-3-(thiophen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
  • Ethyl 7-(4-methylbenzoyl)-3-(thiophen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
  • Ethyl 7-(4-nitrobenzoyl)-3-(thiophen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

These compounds share a similar core structure but differ in the substituents on the benzoyl group. The presence of different substituents can significantly influence their chemical properties, reactivity, and potential applications. For instance, the fluorobenzoyl group in this compound may enhance its biological activity compared to its chlorinated or methylated counterparts.

Properties

CAS No.

302913-71-9

Molecular Formula

C21H15FN2O3S

Molecular Weight

394.4 g/mol

IUPAC Name

ethyl 7-(4-fluorobenzoyl)-3-thiophen-2-ylpyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C21H15FN2O3S/c1-2-27-21(26)15-10-18(20(25)13-5-7-14(22)8-6-13)24-12-23-16(11-17(15)24)19-4-3-9-28-19/h3-12H,2H2,1H3

InChI Key

LNBMMGGPLBCMPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)F)C4=CC=CS4

Origin of Product

United States

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